5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide

Description

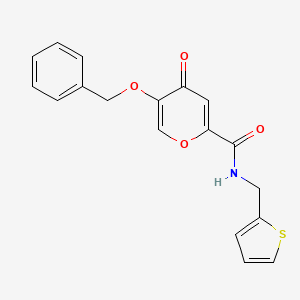

5-(Benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a 4H-pyran-2-carboxamide core. Its structure includes a benzyloxy group at position 5, a ketone at position 4, and a carboxamide moiety linked to a thiophen-2-ylmethyl substituent (Figure 1). The thiophene ring, a sulfur-containing heterocycle, may influence electronic properties and intermolecular interactions, such as π-stacking or hydrogen bonding.

Properties

IUPAC Name |

4-oxo-5-phenylmethoxy-N-(thiophen-2-ylmethyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-15-9-16(18(21)19-10-14-7-4-8-24-14)23-12-17(15)22-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUDSBABDJHNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.

Attachment of the Thiophen-2-ylmethyl Group: This step involves the use of thiophen-2-ylmethylamine in a nucleophilic substitution reaction.

Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or thiophen-2-ylmethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that 5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.

Key Findings:

- Minimum Inhibitory Concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

In Vitro Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 15 |

| MCF7 (breast cancer) | < 12 |

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has shown potential in modulating inflammatory responses. Animal model studies indicate a reduction in inflammation markers, suggesting its applicability in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A431 cells, revealing that it induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This finding highlights its mechanism of action as a potential anticancer therapeutic.

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives of the compound demonstrated that modifications in the pyran ring significantly enhanced antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant strains of bacteria.

Case Study 3: Inflammatory Response Modulation

In vivo models demonstrated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic application in conditions such as arthritis.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-Methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide (PubChem CID: N/A)

This analog differs from the target compound in two key aspects:

- Position 5 substituent : Methoxy (smaller, less lipophilic) vs. benzyloxy (bulkier, more lipophilic).

- Amide side chain : Direct attachment to a thiazole ring (nitrogen-containing heterocycle) vs. a thiophen-2-ylmethyl group (sulfur-containing).

The methoxy group may reduce steric hindrance, favoring binding to polar active sites, while the benzyloxy group could enhance bioavailability in lipid-rich environments. Thiazole’s nitrogen atom enables hydrogen bonding, whereas thiophene’s sulfur participates in hydrophobic interactions .

Tetrahydro-2H-pyran Derivatives

highlights compounds such as 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid. These feature saturated pyran rings with multiple hydroxyl groups, contrasting with the aromatic 4H-pyran core of the target compound.

Heterocyclic Carboxamide Scaffolds

The European patent application () describes pyrrolidine-2-carboxamide derivatives, such as (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Though distinct in core structure (pyrrolidine vs. pyran), these compounds share functional similarities:

- Amide linkage : Critical for hydrogen-bonding interactions.

- Heterocyclic substituents : Thiazole vs. thiophene, offering divergent electronic profiles.

Such scaffolds are often explored in drug discovery for their conformational flexibility and metabolic stability .

Data Table: Structural and Hypothetical Physicochemical Comparisons

Note: logP values estimated using fragment-based methods (e.g., XLogP3).

Key Research Findings and Implications

- Lipophilicity and Bioavailability : The benzyloxy group in the target compound likely enhances lipophilicity (logP ~2.8) compared to methoxy analogs (logP ~1.2), suggesting improved blood-brain barrier penetration or tissue distribution .

- Heterocyclic Interactions: Thiophene’s sulfur atom may engage in non-covalent interactions with cysteine residues or metal ions in enzyme active sites, whereas thiazole’s nitrogen could mediate stronger hydrogen bonds .

- Synthetic Feasibility : The target compound’s benzyloxy group introduces synthetic challenges (e.g., deprotection steps), whereas methoxy derivatives are simpler to prepare .

Biological Activity

5-(Benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from 5-benzyloxy-4H-pyran-2-carboxylic acid derivatives. The introduction of the thiophen-2-ylmethyl group is crucial for enhancing biological activity. The compound's structure features a pyran ring, which is known for its diverse biological properties.

Inhibition of Src Kinase

Src family kinases (SFKs) play a critical role in cancer progression. A study focused on the design and synthesis of 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides demonstrated that these compounds could effectively inhibit SFK activity. Preliminary results indicated that modifications to the benzyloxy and carboxamide groups significantly enhanced inhibitory potency against these kinases .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies revealed that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values below 1 µg/mL . This suggests potential applications in treating tuberculosis and other bacterial infections.

Cytotoxicity Studies

Cytotoxicity assessments against human cancer cell lines, such as HeLa cells, were conducted to evaluate the safety profile of these compounds. Most derivatives exhibited low cytotoxicity, indicating a favorable therapeutic index . The structure–activity relationship (SAR) analyses highlighted that specific modifications to the compound could enhance selectivity towards cancer cells while minimizing effects on normal cells.

Data Table: Biological Activity Overview

Case Studies

- Src Kinase Inhibition : A study synthesized various 6-substituted analogs and tested their ability to inhibit SFKs. The most potent analogs showed significant reductions in kinase activity, correlating with structural modifications that enhanced binding affinity .

- Antimicrobial Efficacy : Another investigation focused on the anti-tubercular properties of synthesized derivatives, revealing that specific substitutions led to improved efficacy against Mycobacterium tuberculosis while maintaining low toxicity levels towards human cells .

Q & A

Q. What are the standard synthetic routes for preparing 5-(benzyloxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide?

The synthesis typically involves constructing the pyran core followed by functionalization. A common approach includes:

- Pyran ring formation : Reacting chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) with thiol-containing intermediates under reflux conditions .

- Benzyloxy introduction : Using benzyl-protecting groups for hydroxyl groups, often via nucleophilic substitution or Mitsunobu reactions.

- Carboxamide coupling : Activating the carboxylic acid (e.g., with EDCI/NHS) and reacting with thiophen-2-ylmethylamine in anhydrous dichloromethane under nitrogen .

Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : H/C NMR for verifying substituent positions and stereochemistry. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.3–7.5 ppm, while the thiophene protons appear at δ 6.8–7.2 ppm .

- Mass spectrometry (APCI-MS) : To confirm molecular weight (e.g., [M+H] peak) .

- Elemental analysis : Validate purity and stoichiometry (C, H, N, S) .

Q. What are the primary biological activities associated with this compound?

While direct data on this compound is limited, structurally related pyran-4-one carboxamides exhibit:

- Enzyme inhibition : Potency against anthrax lethal factor (LF) via chelation of zinc ions in the active site .

- Antitumor potential : Pyran-4-one derivatives show activity in silico models targeting kinases or DNA repair enzymes .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between pyran-2-carboxylic acid derivatives and thiophen-2-ylmethylamine?

- Catalyst selection : Use EDCI/HOBt or NHS to activate the carboxylic acid, reducing racemization .

- Solvent optimization : Anhydrous DCM or DMF improves yield by minimizing hydrolysis .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) and adjust stoichiometry (1.2:1 amine:acid ratio) to drive completion .

- Purification challenges : Remove unreacted amine using acid-base extraction (1M HCl) before column chromatography .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for this compound?

- Variable temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C and 40°C .

- 2D techniques (HSQC, HMBC) : Assign ambiguous protons/carbons by correlating H-C couplings. For example, HMBC can confirm the benzyloxy group’s connectivity to the pyran ring .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-oxo-N-(biphenylmethyl)pyran carboxamides) .

Q. What strategies are effective for evaluating this compound’s bioactivity in drug discovery pipelines?

- In vitro assays : Test inhibition of metalloproteases (e.g., anthrax LF) using fluorogenic substrates like Mca-Pro-Gly-Pro-Dpa-Ala .

- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., MAP kinase) and prioritize analogs with better binding scores .

- ADMET profiling : Predict pharmacokinetics using SwissADME; focus on logP (<3) and topological polar surface area (TPSA >80 Ų) to balance solubility and permeability .

Q. How can researchers address low yields in the benzyloxy-group introduction step?

- Moisture control : Use anhydrous solvents (e.g., THF) and molecular sieves to suppress side reactions .

- Alternative reagents : Replace P4S10 with Lawesson’s reagent for milder thioamide formation .

- Microwave-assisted synthesis : Reduce reaction time from 3 hours to 30 minutes, improving efficiency .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental elemental analysis data be interpreted?

- Sample purity : Re-crystallize the compound to remove residual solvents (e.g., EtOAc) that skew C/H ratios .

- Hydration effects : Dry samples under high vacuum (0.1 mmHg, 24h) before analysis.

- Instrument calibration : Validate microanalysis equipment with certified standards (e.g., acetanilide) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.